molecular formula C22H17N3O3 B10887044 N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide

N-(4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenyl)acetamide

Cat. No.: B10887044
M. Wt: 371.4 g/mol
InChI Key: VWWRTILOBKLRJY-YDZHTSKRSA-N
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Description

N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE is a complex organic compound that features a naphthofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE typically involves a multi-step process. One common approach is the condensation reaction between naphtho[2,1-b]furan-2-carbaldehyde and hydrazine derivatives, followed by acetylation. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or naphthofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-b]furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N1-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The naphthofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, inhibiting their activity and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]furan derivatives: These compounds share a similar naphthofuran core but differ in their substitution patterns and functional groups.

    Hydrazone derivatives: Compounds with hydrazone linkages that exhibit similar reactivity and biological activities.

Uniqueness

N~1~-(4-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL)ACETAMIDE is unique due to its specific combination of a naphthofuran moiety and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-14(26)24-17-9-6-15(7-10-17)13-23-25-22(27)21-12-19-18-5-3-2-4-16(18)8-11-20(19)28-21/h2-13H,1H3,(H,24,26)(H,25,27)/b23-13+

InChI Key

VWWRTILOBKLRJY-YDZHTSKRSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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